molecular formula C22H23NO B14006384 1,2-Diphenyl-1-(pyridin-2-yl)pentan-2-ol CAS No. 16164-59-3

1,2-Diphenyl-1-(pyridin-2-yl)pentan-2-ol

Cat. No.: B14006384
CAS No.: 16164-59-3
M. Wt: 317.4 g/mol
InChI Key: ZAESWXHOQHZALA-UHFFFAOYSA-N
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Description

2-Pyridineethanol, a,b-diphenyl-a-propyl- is an organic compound with the molecular formula C22H23NO. It is characterized by the presence of a pyridine ring, an ethanol group, and two phenyl groups attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanol, a,b-diphenyl-a-propyl- typically involves the reaction of pyridine with ethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of 2-Pyridineethanol, a,b-diphenyl-a-propyl- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanol, a,b-diphenyl-a-propyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Pyridineethanol, a,b-diphenyl-a-propyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Pyridineethanol, a,b-diphenyl-a-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridineethanol, a,b-diphenyl-a-propyl- is unique due to the combination of its pyridine ring, ethanol group, and diphenyl-propyl chain. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

CAS No.

16164-59-3

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

1,2-diphenyl-1-pyridin-2-ylpentan-2-ol

InChI

InChI=1S/C22H23NO/c1-2-16-22(24,19-13-7-4-8-14-19)21(18-11-5-3-6-12-18)20-15-9-10-17-23-20/h3-15,17,21,24H,2,16H2,1H3

InChI Key

ZAESWXHOQHZALA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)C3=CC=CC=N3)O

Origin of Product

United States

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